Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate
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Overview
Description
Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate: is a chemical compound with the molecular formula C10H15NO3 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and is characterized by its unique structure, which includes an octahydrocyclopenta[b]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an amine, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Pyrrole: A simpler nitrogen-containing heterocycle with a wide range of biological activities.
Pyrrolidine: A saturated analog of pyrrole, commonly used in medicinal chemistry.
Pyrrolizine: A bicyclic compound with significant pharmacological properties
Uniqueness: Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex molecular structure that contributes to its biological activity. The compound's molecular formula is C11H17NO3, and it features a cyclopentane ring fused with a pyrrolidine derivative, which is known to influence its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
Compound C | Candida albicans | 8 µg/mL |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.
Anticancer Activity
The compound has also been evaluated for anticancer activity. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
Table 2: Anticancer Activity Data
Cell Line | IC50 (µg/mL) |
---|---|
HCT-116 | 0.077 |
MCF-7 | 0.102 |
Panc-1 | 0.080 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.
Case Studies
A notable study focused on the synthesis and biological evaluation of this compound derivatives. Researchers synthesized a series of analogs and tested their activity against various microbial strains and cancer cell lines. The results indicated that modifications to the side chains significantly affected both antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug development.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H15NO3/c1-14-10(13)9(12)11-6-5-7-3-2-4-8(7)11/h7-8H,2-6H2,1H3 |
InChI Key |
MHPXWTGRECZTIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)N1CCC2C1CCC2 |
Origin of Product |
United States |
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